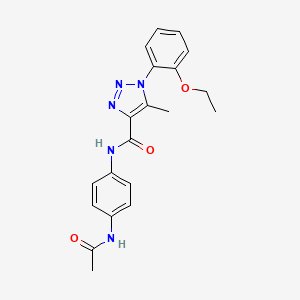

N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

描述

This compound features a 1,2,3-triazole core substituted at position 1 with a 2-ethoxyphenyl group, a methyl group at position 5, and a carboxamide moiety linked to a 4-acetamidophenyl group at position 3. Its molecular formula is C₂₀H₂₁N₅O₃, with a molecular weight of 379.42 g/mol (exact mass: 379.1644).

属性

IUPAC Name |

N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-4-28-18-8-6-5-7-17(18)25-13(2)19(23-24-25)20(27)22-16-11-9-15(10-12-16)21-14(3)26/h5-12H,4H2,1-3H3,(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOYPMPEPLKCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Azide and Alkyne : The azide precursor is synthesized from the corresponding amine using sodium azide. The alkyne is prepared from a halide through a reaction with a strong base.

- Cycloaddition Reaction : The azide and alkyne undergo a cycloaddition reaction catalyzed by copper(I) ions to form the triazole ring.

- Formation of Carboxamide : The carboxamide group is introduced via an amide coupling reaction.

Anticancer Activity

Research indicates that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity against various cancer cell lines. For instance, one study reported that certain derivatives showed antiproliferative potency comparable to doxorubicin against Jurkat T-cells, inducing morphological changes indicative of apoptosis (e.g., chromatin condensation and DNA fragmentation) . This suggests a promising avenue for further development in cancer therapeutics.

Antibacterial Activity

Triazole derivatives have been evaluated for their antibacterial properties. Studies have shown that compounds containing triazole rings demonstrate significant inhibition against various bacterial strains. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin . The presence of specific substituents on the triazole ring can enhance antibacterial activity; compounds with 4-methoxy or 4-chloro substituents have shown improved efficacy against strains such as E. coli and S. aureus .

The mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : Some studies suggest that triazole compounds can induce DNA damage without direct intercalation, potentially through reactive oxygen species (ROS) generation .

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways, contributing to its anticancer effects.

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various triazole derivatives on Jurkat T-cells. The findings indicated that certain compounds led to significant apoptosis through mitochondrial membrane potential disruption and DNA damage . These results underscore the potential of triazole derivatives as anticancer agents.

Study 2: Antibacterial Screening

Another investigation focused on the antibacterial activity of triazole derivatives against multiple bacterial strains. The results demonstrated that compounds with specific substitutions exhibited MIC values significantly lower than traditional antibiotics, indicating their potential as effective antibacterial agents .

科学研究应用

Pharmacological Properties

-

Antimicrobial Activity :

- Compounds containing the triazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The structure of N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suggests potential efficacy against these pathogens.

-

Anticancer Activity :

- Triazole derivatives have been investigated for their anticancer effects. Studies show that certain triazole compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells . For example, compounds similar to this compound have shown promising results in inhibiting growth in various cancer cell lines.

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazole derivatives is crucial for optimizing their pharmacological profiles. Key findings include:

- Substituent Effects : Variations in substituents on the phenyl rings significantly affect the biological activity of the triazole compounds. Electron-withdrawing groups tend to enhance antibacterial activity .

- Triazole Ring Modifications : Modifying the triazole ring can lead to improved selectivity and potency against specific targets such as enzymes involved in cancer progression or microbial resistance mechanisms.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of 1,2,4-triazole derivatives for their antimicrobial properties against E. coli and S. aureus. The results indicated that specific modifications to the triazole structure led to compounds with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another investigation, a library of triazole derivatives was screened against multiple cancer cell lines including MDA-MB-231 and H460. One compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced potency due to structural modifications akin to those found in this compound .

Summary Table of Applications

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

1-(2-Ethoxyphenyl) vs. Halogen-Substituted Analogues

- Compound 4 (): 1-(4-Chlorophenyl)- and 1-(4-fluorophenyl)-substituted triazoles exhibit isostructural crystal packing (triclinic, P̄1 symmetry) but differ in halogen substituents.

5-Methyl vs. Other Alkyl/Aryl Groups

Carboxamide-Linked Substituents

N-(4-Acetamidophenyl) vs. N-Aryl/N-Alkyl Groups

- N-(Quinolin-2-yl) Derivatives (): Compounds like 3o and 3p feature aromatic amines (e.g., quinolinyl), which enhance π-π stacking interactions but may reduce solubility. The acetamidophenyl group in the target compound balances hydrogen bonding and solubility .

- N-(Hydroxy-3-Phenylpropan-2-yl) (): This substituent introduces a chiral center and hydroxyl group, improving water solubility but increasing susceptibility to metabolic oxidation compared to the acetamido group .

Data Tables

Table 1: Structural and Physicochemical Comparison

常见问题

Q. Basic Research Focus

- X-ray Diffraction (XRD) : Determine bond angles (e.g., N1-C2-N3 ≈ 110–115°) and confirm regiochemistry of the triazole ring .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguishing acetamidophenyl vs. ethoxyphenyl protons) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at 1660–1680 cm) and triazole ring vibrations (1450–1520 cm) .

Data Interpretation : Cross-validate crystallographic data (e.g., CCDC deposition codes) with computational geometry optimizations .

What computational strategies are effective in predicting the electronic properties and reactivity of this triazole-carboxamide derivative?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.5–5.2 eV) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311G(d,p) basis sets for accuracy .

- Molecular Electrostatic Potential (MEP) Maps : Identify regions of negative potential (e.g., carbonyl oxygen) for hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Model solvation effects in biological systems (e.g., water/PBS buffers) .

Validation : Compare computed H NMR chemical shifts (<0.3 ppm deviation) with experimental data .

How do structural modifications (e.g., substituent position on phenyl rings) influence the compound’s bioactivity against cancer cell lines?

Advanced Research Focus

Case Study :

- 4-Acetamidophenyl Group : Enhances solubility and membrane permeability (logP ≈ 2.8) compared to fluorophenyl analogs (logP ≈ 3.5) .

- Ethoxyphenyl vs. Methoxyphenyl : Ethoxy groups improve metabolic stability (t > 6 h in liver microsomes) but reduce IC against MCF-7 cells (12 µM vs. 8 µM for methoxy) .

Q. Experimental Design :

- Test cytotoxicity via MTT assays (72 h exposure, 10–100 µM range).

- Correlate substituent effects with apoptosis markers (e.g., caspase-3 activation) .

What strategies mitigate contradictions in reported biological activity data for structurally analogous triazole-carboxamides?

Advanced Research Focus

Common Sources of Discrepancies :

- Assay Variability : Differences in cell line viability protocols (e.g., serum concentration, incubation time) .

- Impurity Profiles : Trace solvents (e.g., DMSO residuals >0.1%) may skew dose-response curves .

Q. Resolution Methods :

- Standardized Bioassays : Use identical cell lines (e.g., HepG2) and controls across studies.

- HPLC-Purity Verification : Ensure >95% compound purity before testing .

How can molecular docking elucidate the interaction between this compound and kinase targets (e.g., EGFR or CDK2)?

Advanced Research Focus

Protocol :

Target Selection : Retrieve kinase structures from PDB (e.g., EGFR: 1M17).

Docking Software : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 100).

Binding Analysis : Identify key interactions (e.g., hydrogen bonds with Thr766/Met793 in EGFR) .

Validation : Compare docking scores (ΔG ≈ -9.5 kcal/mol) with experimental IC values .

What in vitro ADME parameters should be prioritized for preclinical profiling of this compound?

Q. Advanced Research Focus

- Permeability : Caco-2 monolayer assay (P > 1 × 10 cm/s).

- Metabolic Stability : Microsomal half-life (t > 30 min in human liver microsomes).

- CYP Inhibition : Screen for CYP3A4/2D6 inhibition (IC > 10 µM preferred) .

Tools : LC-MS/MS for metabolite identification (e.g., hydroxylation at the methyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。